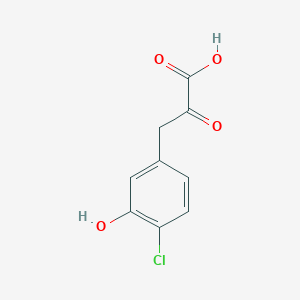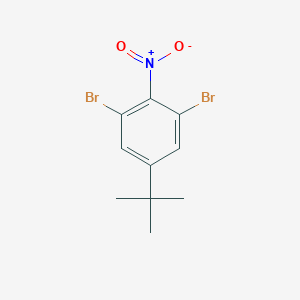
1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene: is an organic compound with the molecular formula C10H11Br2NO2 It is a derivative of benzene, where two bromine atoms, a tert-butyl group, and a nitro group are substituted at specific positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of tert-butylbenzene. The general synthetic route involves:
Bromination: Tert-butylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 1 and 3 positions.
Nitration: The dibrominated product is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 2 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The tert-butyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon catalyst or other reducing agents like tin(II) chloride (SnCl2) in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Reduction of the nitro group yields 1,3-Dibromo-5-(tert-butyl)-2-aminobenzene.
- Oxidation of the tert-butyl group yields carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems. It helps in understanding the interactions of such compounds with enzymes and receptors.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
1,3-Dibromo-5-(tert-butyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Dibromo-2-nitrobenzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.
1,3-Dibromo-5-(tert-butyl)-2-aminobenzene: A reduced derivative with an amino group instead of a nitro group, showing different chemical and biological properties.
Uniqueness: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene is unique due to the combination of bromine, nitro, and tert-butyl groups on the benzene ring
Propiedades
Fórmula molecular |
C10H11Br2NO2 |
|---|---|
Peso molecular |
337.01 g/mol |
Nombre IUPAC |
1,3-dibromo-5-tert-butyl-2-nitrobenzene |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,3)6-4-7(11)9(13(14)15)8(12)5-6/h4-5H,1-3H3 |
Clave InChI |
GZGSPJPWAAWBDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)
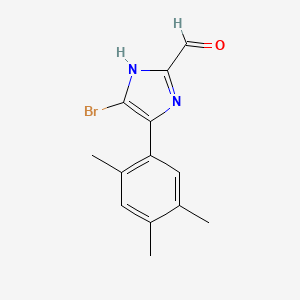

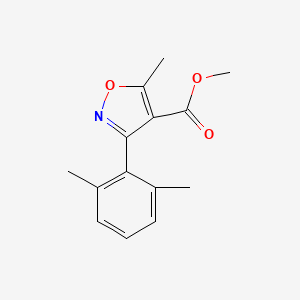
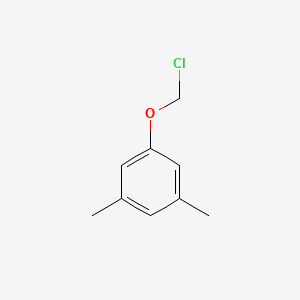

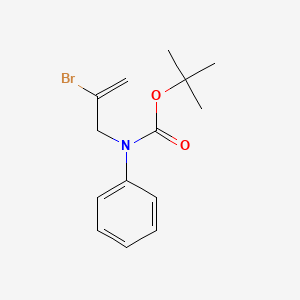
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)


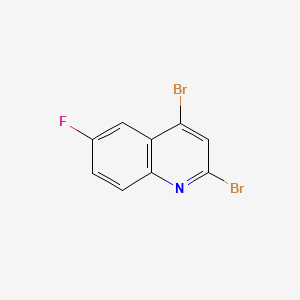
![(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)

